Cas no 74063-36-8 (8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1))
74063-36-8 structure
Product Name:8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1)
Número CAS:74063-36-8
MF:C27H44BrNO3
Megavatios:510.547167778015
CID:565228
PubChem ID:3057606
Update Time:2025-04-19
8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1) Propiedades químicas y físicas
Nombre e identificación
-
- 8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1)
- (8-methyl-8-nonyl-8-azoniabicyclo[3.2.1]oct-3-yl) 4-hydroxy-2-phenyl-b utanoate bromide
- (8-methyl-8-nonyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate,bromide
- 74063-36-8
- DTXSID10995514
- 3-[(4-Hydroxy-2-phenylbutanoyl)oxy]-8-methyl-8-nonyl-8-azabicyclo[3.2.1]octan-8-ium bromide
- 1-alpha-H,5-alpha-H-Tropanium, 3-hydroxy-8-nonyl-, bromide, 4-hydroxy-2-phenylbutanoate
- (8-Methyl-8-nonyl-8-azoniabicyclo[3.2.1]oct-3-yl)4-hydroxy-2-phenyl-b utanoate bromide
- 3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
-
- Renchi: 1S/C27H44NO3.BrH/c1-3-4-5-6-7-8-12-18-28(2)23-15-16-24(28)21-25(20-23)31-27(30)26(17-19-29)22-13-10-9-11-14-22;/h9-11,13-14,23-26,29H,3-8,12,15-21H2,1-2H3;1H/q+1;/p-1
- Clave inchi: GRAQCUCOHIMWDP-UHFFFAOYSA-M
- Sonrisas: [Br-].O(C(C(C1C=CC=CC=1)CCO)=O)C1CC2CCC(C1)[N+]2(C)CCCCCCCCC
Atributos calculados
- Calidad precisa: 509.25046g/mol
- Masa isotópica única: 509.25046g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 14
- Complejidad: 517
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 3
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5Ų
8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1) Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
74063-36-8 (8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1)) Productos relacionados
- 510-25-8(1,4-Naphthalenedicarboxylicacid, 1,2,3,4-tetrahydro-1-phenyl-,1,4-bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) ester, stereoisomer)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 22235-81-0(N-Isopropyl Noratropine)
- 51-55-8(Atropine)
- 101-31-5(L-Hyoscyamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote